Osimertinib mesylate

Übersicht

Beschreibung

Osimertinibmesylat ist ein epidermaler Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinaseinhibitor der dritten Generation, der hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit spezifischen Mutationen eingesetzt wird . Es ist bekannt für seine Wirksamkeit bei der Behandlung der T790M-Mutation im EGFR-Gen, die oft für die Resistenz gegen EGFR-Inhibitoren der ersten und zweiten Generation verantwortlich ist . Osimertinibmesylat wird unter dem Markennamen Tagrisso vermarktet .

Wirkmechanismus

Target of Action

Osimertinib mesylate is primarily used to target various mutations of the epidermal growth factor receptor (EGFR) in the treatment of certain types of cancer . It is an oral, third-generation EGFR tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals . The compound’s primary targets are the EGFR proteins that are mutated in certain types of non-small cell lung carcinoma .

Mode of Action

This compound works by irreversibly binding to mutated EGFR proteins, particularly those with more common mutations in lung cancer such as L858R mutation or an exon 19 deletion . It is designed to target T790M and EGFR TKI–sensitizing mutations more selectively than wild-type EGFR . This interaction with its targets results in the inhibition of the abnormal protein that signals cancer cells to multiply .

Biochemical Pathways

This compound affects the EGFR pathway, which is crucial for cell proliferation and survival . By inhibiting the EGFR proteins, this compound helps to stop or slow the spread of cancer cells and may help shrink tumors . It has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Pharmacokinetics

This compound exhibits linear pharmacokinetics; the median time to maximum concentration (Cmax) is 6 hours (range 3–24 hours). The estimated mean half-life is 48 hours, and oral clearance (CL/F) is 14.3 (L/h). About 68% of elimination is by feces and 14% by urine .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the proliferation, development, and metastasis of cancer cells . This helps stop or slow the spread of cancer cells and may help shrink tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of specific activating EGFR mutations within the tumor cells can lead to a rapid and clinically effective response to EGFR-TKIs . Furthermore, the drug’s effectiveness can be influenced by the patient’s metabolic profile, as the main metabolic pathways of this compound are oxidation (predominantly by CYP3A) and dealkylation .

Biochemische Analyse

Biochemical Properties

Osimertinib mesylate interacts with several enzymes, proteins, and other biomolecules. It is metabolized by the CYP3A4 enzyme in humans . In addition, it has been found to interact with the murine Cyp2d gene cluster . Importantly, a novel pathway of this compound disposition involving CPY1A1 has been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell death in NSCLC cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to trigger inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, which might contribute to increased phagocytosis on cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an irreversible EGFR-TKI that selectively targets EGFR with T790M resistance mutation by forming a covalent bond with residue C797 in the ATP-binding site of mutant EGFR resistance mutations . This results in poor prognosis for late-stage disease . Furthermore, this compound has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound inevitably develops during treatment, limiting its long-term effectiveness . The combination of this compound with pemetrexed or cisplatin has been found to prevent or at least delay the onset of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that this compound significantly inhibits tumor growth in mouse xenograft models of EGFR-driven cancers . In 50% of mice, drug resistance eventually develops .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4 enzyme in humans . A novel pathway of this compound disposition involving CPY1A1 has also been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively distributed and metabolized in humans and is eliminated primarily via the fecal route .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Osimertinibmesylat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Der Prozess beginnt typischerweise mit der Herstellung des Schlüsselzwischenprodukts, das dann verschiedenen chemischen Reaktionen unterzogen wird, um die gewünschten funktionellen Gruppen einzuführen . Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Osimertinibmesylat folgt einem ähnlichen Syntheseweg, wird aber für die großtechnische Herstellung optimiert. Dies umfasst die Verwendung fortschrittlicher Techniken wie Trockenverdichtung und Walzenverdichtung, um eine gleichbleibende Qualität und Effizienz zu gewährleisten . Das Endprodukt wird zur oralen Verabreichung in Tablettenformulierungen verarbeitet .

Chemische Reaktionsanalyse

Arten von Reaktionen: Osimertinibmesylat unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind entscheidend für seinen Metabolismus und seine Wirksamkeit bei der Behandlung von Krebszellen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Osimertinibmesylat verwendet werden, sind Cytochrom-P450-Enzyme, die eine wichtige Rolle in seinen Stoffwechselwegen spielen . Die Bedingungen beinhalten oft spezifische pH-Werte und Temperaturen, um die gewünschten Reaktionen zu ermöglichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Osimertinibmesylat gebildet werden, sind demethylierte und hydroxylierte Metaboliten . Diese Metaboliten sind für seine therapeutischen Wirkungen unerlässlich und werden in klinischen Studien genau überwacht .

Wissenschaftliche Forschungsanwendungen

Osimertinibmesylat hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es wegen seiner einzigartigen chemischen Eigenschaften und seines Potenzials zur Entwicklung neuer therapeutischer Wirkstoffe untersucht . In der Biologie und Medizin wird Osimertinibmesylat ausgiebig auf seine Wirksamkeit bei der Behandlung von NSCLC und anderen Krebsarten mit EGFR-Mutationen erforscht . Seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, macht es zu einer wertvollen Option für die Behandlung von Hirnmetastasen . In der Industrie wird Osimertinibmesylat als Modellverbindung für die Entwicklung neuer Tyrosinkinaseinhibitoren verwendet .

Wirkmechanismus

Osimertinibmesylat übt seine Wirkung aus, indem es irreversibel an die mutierten Formen des EGFR bindet, darunter die T790M-, L858R- und Exon-19-Deletionsmutationen . Diese Bindung hemmt die Kinaseaktivität des Rezeptors und blockiert so die Signalwege, die die Proliferation und das Überleben von Krebszellen fördern . Die Fähigkeit der Verbindung, selektiv auf mutiertes EGFR abzuzielen und den Wildtyp-Rezeptor zu schonen, reduziert das Risiko von Nebenwirkungen und verbessert seine therapeutische Wirksamkeit .

Analyse Chemischer Reaktionen

Types of Reactions: Osimertinib mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolism and efficacy in targeting cancer cells .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cytochrome P450 enzymes, which play a significant role in its metabolic pathways . The conditions often involve specific pH levels and temperatures to facilitate the desired reactions .

Major Products Formed: The major products formed from the reactions of this compound include demethylated and hydroxylated metabolites . These metabolites are essential for its therapeutic effects and are closely monitored during clinical studies .

Wissenschaftliche Forschungsanwendungen

Osimertinib mesylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential for developing new therapeutic agents . In biology and medicine, this compound is extensively researched for its efficacy in treating NSCLC and other cancers with EGFR mutations . Its ability to penetrate the blood-brain barrier makes it a valuable option for treating brain metastases . In the industry, this compound is used as a model compound for developing new tyrosine kinase inhibitors .

Vergleich Mit ähnlichen Verbindungen

Osimertinibmesylat wird mit anderen EGFR-Tyrosinkinaseinhibitoren wie Gefitinib, Erlotinib, Afatinib und Dacomitinib verglichen . Im Gegensatz zu Inhibitoren der ersten und zweiten Generation ist Osimertinibmesylat sehr wirksam gegen die T790M-Mutation, die eine häufige Ursache für die Resistenz gegen frühere Behandlungen ist . Seine einzigartige Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und Hirnmetastasen zu bekämpfen, unterscheidet es von anderen ähnlichen Verbindungen .

Liste ähnlicher Verbindungen:- Gefitinib

- Erlotinib

- Afatinib

- Dacomitinib

Die einzigartigen Eigenschaften und die hohe Wirksamkeit von Osimertinibmesylat machen es zu einer wertvollen Ergänzung des Arsenals von Behandlungen für NSCLC und andere EGFR-mutationspositive Krebsarten .

Biologische Aktivität

Osimertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is primarily indicated for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, particularly the T790M resistance mutation. This compound has garnered significant attention due to its unique mechanism of action, pharmacokinetics, and clinical efficacy.

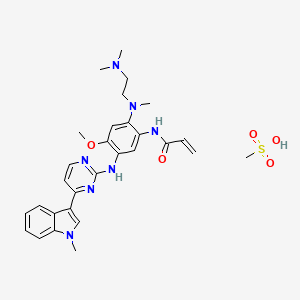

This compound is a mono-anilino-pyrimidine compound with the molecular formula and a molar mass of 596 g/mol . The drug irreversibly binds to mutant forms of EGFR, particularly those with the L858R and T790M mutations, through a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site . This selective inhibition allows osimertinib to effectively target tumors resistant to first- and second-generation EGFR TKIs.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics over a dose range of 20 to 240 mg. Key pharmacokinetic parameters include:

- Cmax : Maximum plasma concentration achieved typically within 6 hours post-administration.

- AUC : The area under the plasma concentration-time curve increases proportionally with dosage.

- Half-life : The drug has a half-life exceeding 50 hours, allowing for once-daily dosing .

The presence of two active metabolites, AZ5104 and AZ7550, contributes to its efficacy, with AZ5104 showing enhanced potency against certain EGFR mutations .

Clinical Efficacy

Osimertinib has demonstrated significant clinical efficacy in several pivotal trials:

- AURA Trials : These trials established osimertinib as an effective treatment for patients with T790M-positive NSCLC who had progressed on prior therapies. The AURA3 trial reported an objective response rate (ORR) of 71% in this population .

- FLAURA Trial : This study evaluated osimertinib as a first-line therapy for advanced EGFR-mutant NSCLC, yielding a progression-free survival (PFS) of 18.9 months compared to 10.2 months for standard therapies .

Case Studies

Several case studies highlight the clinical application and effectiveness of osimertinib in real-world settings:

- Case Study on CNS Metastases : A patient with advanced NSCLC and brain metastases experienced significant tumor reduction following osimertinib treatment, illustrating its ability to penetrate the blood-brain barrier .

- Resistance Mechanisms : In cases where patients developed resistance to osimertinib, mutations such as C797S were identified, emphasizing the need for ongoing genomic profiling in treatment planning .

Summary of Research Findings

| Study/Trial | Population | Key Findings |

|---|---|---|

| AURA Trials | T790M-positive NSCLC | ORR of 71%, significant tumor reduction |

| FLAURA Trial | Treatment-naive advanced NSCLC | PFS of 18.9 months vs. 10.2 months with standard therapy |

| Resistance Studies | Patients progressing on osimertinib | Identification of C797S mutation as a common resistance mechanism |

Eigenschaften

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2070014-82-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101027822 | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-66-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.